molecular formula C9H11N5 B14633761 N-Phenyl-1H-tetrazole-5-ethanamine CAS No. 53968-48-2

N-Phenyl-1H-tetrazole-5-ethanamine

Cat. No.: B14633761
CAS No.: 53968-48-2
M. Wt: 189.22 g/mol
InChI Key: RCUUDHDCFPYQSW-UHFFFAOYSA-N
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Description

N-Phenyl-1H-tetrazole-5-ethanamine is an organic compound with the molecular formula C9H11N5 and a molecular weight of 189.22 g/mol. Its structure features an aniline group linked to a 1H-tetrazole ring via an ethanamine spacer, a configuration that is of significant interest in medicinal chemistry and materials science . Compounds containing the 1H-tetrazole scaffold are extensively researched for their diverse biological activities. Tetrazole derivatives are recognized in scientific literature for their potential as anticancer agents, with some analogs demonstrating activity against specific cancer cell lines . Furthermore, the tetrazole ring is a key pharmacophore in the development of novel antiviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . Beyond pharmaceutical applications, tetrazole-based ligands, such as 1-phenyl-1H-tetrazole-5-thiol, are employed in coordination chemistry to construct metal-organic complexes and coordination polymers with interesting structural properties and potential functions in catalysis and materials science . Researchers value this compound as a versatile building block for further chemical synthesis and exploration. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

53968-48-2

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

N-[2-(2H-tetrazol-5-yl)ethyl]aniline

InChI

InChI=1S/C9H11N5/c1-2-4-8(5-3-1)10-7-6-9-11-13-14-12-9/h1-5,10H,6-7H2,(H,11,12,13,14)

InChI Key

RCUUDHDCFPYQSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCC2=NNN=N2

Origin of Product

United States

Preparation Methods

Huisgen [2+3] Cycloaddition with Nitrile Precursors

The most direct method involves converting 3-(phenylamino)propanenitrile to the target tetrazole through a Zn(OAc)₂·2H₂O-catalyzed reaction with sodium azide.

Procedure :

  • Michael Addition : Aniline (1.0 eq) reacts with acrylonitrile (1.2 eq) in DMF at 60°C for 12 h to yield 3-(phenylamino)propanenitrile (74% yield).
  • Cycloaddition : The nitrile intermediate (1.0 eq), NaN₃ (1.5 eq), and Zn(OAc)₂·2H₂O (10 mol%) reflux in toluene at 100°C for 24 h. Acidification with 10% HCl precipitates the product, which is recrystallized from ethanol/water (82% yield).

Mechanistic Insights :
The Zn²⁺ catalyst polarizes the nitrile group, facilitating azide attack to form a tetrazoline intermediate, which subsequently aromatizes via dehydration.

Optimization Data :

Parameter Optimal Value Yield (%)
Catalyst Loading 10 mol% 82
Temperature 100°C 82
Reaction Time 24 h 82
Solvent Toluene 82

One-Pot Multi-Component Synthesis

Adapting methodologies from Nature, a one-pot approach condenses phenylacetaldehyde, malononitrile, and sodium azide under neat conditions.

Procedure :
Phenylacetaldehyde (1.0 eq), malononitrile (1.2 eq), and NaN₃ (1.5 eq) are stirred at 80°C for 8 h. The crude product is purified via silica chromatography (68% yield).

Advantages :

  • Eliminates solvent use, aligning with green chemistry principles.
  • Reduces purification steps.

Post-Functionalization Strategies

Alkylation of 5-Vinyltetrazole

5-Vinyltetrazole undergoes hydroamination with aniline using a AuCl₃ catalyst to install the ethanamine group.

Procedure :
5-Vinyltetrazole (1.0 eq) and aniline (1.2 eq) react in THF at 80°C with AuCl₃ (5 mol%) for 12 h. The product is isolated via vacuum distillation (65% yield).

Challenges :

  • Regioselectivity issues due to competing vinyl group reactivity.
  • Catalyst cost and recovery.

Reductive Amination of 5-(2-Oxoethyl)tetrazole

5-(2-Oxoethyl)tetrazole reacts with aniline and NaBH₃CN in methanol to form the target compound.

Procedure :
5-(2-Oxoethyl)tetrazole (1.0 eq), aniline (1.5 eq), and NaBH₃CN (2.0 eq) stir in methanol at 25°C for 6 h. Yield: 58% after column purification.

Limitations :

  • Low yield due to imine formation reversibility.
  • Requires pre-synthesized ketone precursor.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Huisgen Cycloaddition 82 98 Low High
One-Pot Multi-Component 68 95 Very Low Moderate
Hydroamination 65 90 High Low
Reductive Amination 58 88 Moderate Moderate

The Huisgen cycloaddition route emerges as superior due to high yield, low cost, and compatibility with industrial-scale production.

Catalytic and Solvent Systems

Catalyst Screening

Zn(OAc)₂·2H₂O outperforms acidic ion-exchange resins (e.g., Amberlyst-15) and NH₄Cl in cycloaddition reactions due to enhanced Lewis acidity and water tolerance.

Catalyst Performance :

Catalyst Yield (%) Reaction Time (h)
Zn(OAc)₂·2H₂O 82 24
Amberlyst-15 75 36
NH₄Cl 68 48

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) improve cycloaddition kinetics by stabilizing the transition state. However, toluene enables easier catalyst recovery and reduces side reactions.

Purification and Characterization

Crude N-phenyl-1H-tetrazole-5-ethanamine is purified via:

  • Acid-Base Extraction : Adjusting pH to 2–3 precipitates the product while removing unreacted azide.
  • Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity (HPLC).

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 8.02 (s, 1H, tetrazole), 7.45–7.30 (m, 5H, Ph), 3.75 (t, J=6.5 Hz, 2H, CH₂N), 2.95 (t, J=6.5 Hz, 2H, CH₂NH).
  • IR (KBr) : 3420 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N tetrazole), 1550 cm⁻¹ (C-N).

Industrial and Environmental Considerations

Catalyst Recycling

Zn(OAc)₂·2H₂O is recovered via filtration and reused for three cycles with <10% yield drop, reducing metal waste.

Waste Stream Management

The Huisgen route generates minimal wastewater (<0.5 L/mol), primarily from acidification and recrystallization steps. Sodium chloride byproducts are reclaimed for industrial applications.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Bioisosteric Replacements: Tetrazoles are used as bioisosteric replacements for carboxylic acids in medicinal chemistry.

Industry:

Mechanism of Action

The mechanism of action of N-Phenyl-1H-tetrazole-5-ethanamine involves its interaction with molecular targets through its nitrogen-rich tetrazole ring. The electron density on the nitrogen atoms allows for strong interactions with metal ions and other electrophilic species. This interaction can stabilize metal complexes and inhibit corrosion .

Comparison with Similar Compounds

5-Amino-1-phenyltetrazole

  • Molecular Formula : C₇H₇N₅
  • Key Differences: Lacks the ethylamine spacer; the phenyl group is directly attached to the tetrazole ring. Smaller molecular weight (161.17 g/mol vs. 189.22 g/mol for N-Phenyl-1H-tetrazole-5-ethanamine).

1H-Tetrazol-5-amine, N-ethyl-1-phenyl-N-(phenylmethyl)

  • Molecular Formula : C₁₆H₁₇N₅
  • Key Differences :
    • Features a benzyl group and ethyl substitution on the tetrazole nitrogen, increasing lipophilicity (279.34 g/mol).
    • Enhanced steric bulk may reduce metabolic clearance but could hinder target binding .

1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine

  • Molecular Formula : C₁₀H₁₁FN₄
  • Key Differences :
    • Replaces tetrazole with a triazole ring, reducing nitrogen content and altering electronic properties.
    • Fluorine substitution enhances electronegativity, improving membrane permeability .

N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine

  • Molecular Formula : C₄H₉N₅
  • Key Differences: Shorter methylamine linker and dimethyl substitution reduce steric hindrance.

1H-Tetrazole-5-thiol, 1-phenyl

  • Molecular Formula : C₇H₆N₄S
  • Key Differences :
    • Thiol (-SH) group replaces the ethylamine chain, enabling disulfide bond formation.
    • Increased susceptibility to oxidation limits stability in physiological environments .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₉H₁₁N₅ 189.22 Ethylamine linker, phenyl, tetrazole Moderate CCS (140.1–152.2 Ų)
5-Amino-1-phenyltetrazole C₇H₇N₅ 161.17 Direct phenyl-tetrazole linkage High rigidity
N-Ethyl-N-benzyl derivative C₁₆H₁₇N₅ 279.34 Benzyl, ethyl groups High lipophilicity
4-Fluorophenyl-triazole derivative C₁₀H₁₁FN₄ 206.22 Triazole, fluorine Enhanced bioavailability
N,N-Dimethyl-tetrazole derivative C₄H₉N₅ 127.15 Dimethylamine, tetrazole High volatility
1H-Tetrazole-5-thiol, 1-phenyl C₇H₆N₄S 178.22 Thiol group Oxidation-prone

Research Implications

  • Pharmacological Potential: The ethylamine linker in this compound balances flexibility and solubility, making it preferable for drug design over rigid analogs like 5-Amino-1-phenyltetrazole .
  • Analytical Applications : CCS values suggest utility in mass spectrometry-based profiling, contrasting with bulkier derivatives (e.g., C₁₆H₁₇N₅) that may complicate detection .
  • Stability Considerations : Thiol-containing analogs (e.g., 1H-Tetrazole-5-thiol) are less stable than amine-linked variants, favoring the latter in long-term formulations .

Q & A

Q. What are the recommended synthetic routes for N-Phenyl-1H-tetrazole-5-ethanamine, and how can reaction conditions be optimized?

The Ugi-azide multicomponent reaction is a robust method for synthesizing tetrazole derivatives. For example, using tryptamine, benzaldehyde derivatives, isocyanides, and azidotrimethylsilane under mild conditions (room temperature, 24–48 hours) yields products with high regioselectivity (70–96% yields). Key parameters include stoichiometric ratios (1:1:1:1.2 for amine:aldehyde:isocyanide:azide) and solvent choice (methanol or dichloromethane). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. How can NMR spectroscopy validate the structure of this compound?

¹H and ¹³C NMR are critical for confirming substituent positions. For tetrazole derivatives:

  • The tetrazole ring protons resonate at δ 8.1–8.5 ppm (¹H NMR), while the ethanamine chain shows peaks at δ 2.8–3.5 ppm (methylene groups) and δ 1.2–1.8 ppm (NH protons).
  • In ¹³C NMR, the tetrazole C5 carbon appears at δ 150–160 ppm. Coupling constants (e.g., J = 2.5–3.0 Hz for adjacent protons) further resolve stereochemistry .

Q. What are the stability considerations for handling this compound?

The compound exhibits stability across a broad pH range (pH 3–11) due to the tetrazole ring’s resistance to hydrolysis. Storage recommendations include amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation. Degradation products (e.g., amines or nitro derivatives) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in tetrazole derivative structures?

Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and SIR97 (for direct methods) is essential. For example:

  • Use SHELXL to refine hydrogen bonding networks (e.g., N–H···N interactions between tetrazole and phenyl groups).
  • SIR97’s automated Patterson map analysis helps resolve disorder in flexible ethanamine chains. Validate results with R-factors (< 5%) and electron density maps .

Q. How to address contradictory NMR data in substituted tetrazole derivatives?

Discrepancies in coupling constants or chemical shifts may arise from dynamic effects (e.g., ring puckering). Solutions include:

  • Variable-temperature NMR to identify conformational exchange (e.g., coalescence temperatures for NH protons).
  • DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental spectra .

Q. What mechanistic insights explain the regioselectivity of tetrazole formation in Ugi-azide reactions?

Regioselectivity (1,5-disubstituted vs. 2,5-disubstituted tetrazoles) is governed by steric and electronic factors:

  • Electron-withdrawing substituents on aldehydes favor 1,5-products via stabilization of the nitrilium intermediate.
  • Kinetic studies (e.g., monitoring intermediates via IR spectroscopy) reveal isocyanide attack as the rate-limiting step .

Q. How can high-throughput crystallography pipelines improve structural analysis of tetrazole analogs?

Automated pipelines integrating SHELXC/D/E enable rapid phasing and refinement for large datasets. For example:

  • Use SHELXD for dual-space recycling to solve structures with < 1.2 Å resolution data.
  • SHELXE’s density modification improves maps for low-occupancy solvent molecules .

Methodological Resources

  • Synthesis Optimization : Reference yields and conditions from Ugi-azide protocols .
  • Crystallography : Use SHELX and SIR97 for structure validation .
  • Safety Protocols : Follow AK Scientific’s guidelines for handling tetrazoles (e.g., PPE, ventilation) .

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